molecular formula C19H22N2O3 B11619278 N'-{[(4-tert-butylphenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide

N'-{[(4-tert-butylphenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide

Cat. No.: B11619278
M. Wt: 326.4 g/mol
InChI Key: ORDBTYVMWUBAKB-UHFFFAOYSA-N
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Description

(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a methoxyphenyl group and a tert-butylbenzoate moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE typically involves the reaction of 4-methoxybenzaldehyde with 4-tert-butylbenzoic acid in the presence of an appropriate catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced purification techniques such as chromatography can help in obtaining the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays .

Medicine

In medicine, (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications .

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 4-tert-butylbenzoate

InChI

InChI=1S/C19H22N2O3/c1-19(2,3)15-9-5-14(6-10-15)18(22)24-21-17(20)13-7-11-16(23-4)12-8-13/h5-12H,1-4H3,(H2,20,21)

InChI Key

ORDBTYVMWUBAKB-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)OC)\N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)OC)N

Origin of Product

United States

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